molecular formula C11H19Cl2N3O B1421602 N~1~-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride CAS No. 1286034-30-7

N~1~-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride

Cat. No.: B1421602
CAS No.: 1286034-30-7
M. Wt: 280.19 g/mol
InChI Key: LJGGUZIBGXVRID-UHFFFAOYSA-N
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Description

N~1~-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by the presence of an amino group, a methyl group, and a dimethylglycinamide moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.

Scientific Research Applications

N~1~-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride typically involves the selective acylation of 4-methylbenzene-1,3-diamine with appropriate acylating agents. One common method includes the use of benzoic anhydride as the acylating agent in a continuous flow microreactor system. The reaction conditions are optimized to achieve high selectivity and yield, with reaction rate constants, activation energies, and pre-exponential factors determined through kinetic studies .

Industrial Production Methods

In industrial settings, the continuous flow process is often preferred due to its efficiency and scalability. The use of microreactor systems allows for precise control over reaction conditions, leading to consistent product quality and high yields. The selective acylation process is optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced back to the amino group using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N1-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-methylphenyl)benzamide: A related compound with similar structural features but different functional groups.

    4-Methylbenzene-1,3-diamine: A precursor used in the synthesis of N1-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride.

Uniqueness

N~1~-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility as an intermediate in the synthesis of various biologically active molecules sets it apart from similar compounds .

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-8-4-5-9(6-10(8)12)13-11(15)7-14(2)3;;/h4-6H,7,12H2,1-3H3,(H,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGGUZIBGXVRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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